molecular formula C16H23N7O4 B15194134 Trh hydrazide CAS No. 60548-59-6

Trh hydrazide

Cat. No.: B15194134
CAS No.: 60548-59-6
M. Wt: 377.40 g/mol
InChI Key: YOAGMARTURHYBE-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trh hydrazide is a compound belonging to the hydrazide family, which is characterized by the presence of the functional group -CONHNH2 Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Trh hydrazide can be synthesized through several methods. One common approach involves the reaction of an appropriate hydrazide with aldehydes or ketones in organic solvents such as methanol or ethanol. The reaction typically proceeds via a condensation mechanism, forming hydrazones as intermediates . Another method involves mechanochemical synthesis, where the reactants are ground together in the presence of a small amount of solvent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in reactors equipped with stirring and temperature control systems to ensure optimal reaction conditions. The product is then purified through crystallization or distillation techniques to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of Trh hydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, this compound can form complexes with metal ions, which may contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trh hydrazide stands out due to its broad spectrum of biological activities and its versatility in forming various derivatives. Its ability to inhibit DNA gyrase and form metal complexes adds to its unique profile compared to other hydrazides .

Properties

CAS No.

60548-59-6

Molecular Formula

C16H23N7O4

Molecular Weight

377.40 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H23N7O4/c17-22-15(26)12-2-1-5-23(12)16(27)11(6-9-7-18-8-19-9)21-14(25)10-3-4-13(24)20-10/h7-8,10-12H,1-6,17H2,(H,18,19)(H,20,24)(H,21,25)(H,22,26)/t10-,11-,12-/m0/s1

InChI Key

YOAGMARTURHYBE-SRVKXCTJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NN

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.